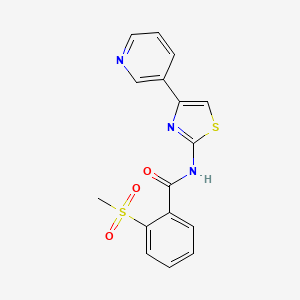

2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Description

2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a methylsulfonyl group and a thiazolyl-pyridine moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name |

2-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S2/c1-24(21,22)14-7-3-2-6-12(14)15(20)19-16-18-13(10-23-16)11-5-4-8-17-9-11/h2-10H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEVFPLHKQLLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: Starting with a suitable pyridine derivative, the thiazole ring is formed through a cyclization reaction.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, often using reagents like methylsulfonyl chloride.

Coupling with Benzamide: The final step involves coupling the thiazole-pyridine intermediate with benzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The benzamide and thiazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it an essential reagent in organic synthesis.

Chemical Reactions :

- Oxidation : The methylsulfonyl group can be oxidized to form sulfone derivatives.

- Reduction : This compound can be reduced to modify functional groups, potentially leading to new derivatives with enhanced properties.

- Substitution Reactions : The benzamide and thiazole rings can participate in substitution reactions, enabling the introduction of different substituents.

Biology

In biological research, 2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has been investigated for its potential as a biochemical probe due to its unique structural features.

Biological Activity :

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cell proliferation, particularly those associated with cancer pathways, such as cyclin-dependent kinases (CDK4 and CDK6).

- Receptor Binding : The thiazole and pyridine rings enhance binding affinity to certain receptors, modulating signaling pathways that lead to therapeutic effects.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

Anticancer Activity :

- In vitro studies have shown that compounds with similar structures exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity :

- Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. For example, derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. This compound demonstrated significant activity against MRSA strains with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole and pyridine rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: Similar structure but with a pyridin-2-yl group.

2-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Similar structure but with a pyridin-4-yl group.

Uniqueness

2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can significantly affect its binding properties and overall efficacy in various applications.

Biological Activity

2-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core linked to a methylsulfonyl group and a thiazole-pyridine moiety . Its molecular formula is , with a molecular weight of approximately 373.88 g/mol. The structural complexity may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cell proliferation, particularly those associated with cancer pathways. It has been noted for its potential to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical in regulating the cell cycle .

- Receptor Binding : The thiazole and pyridine rings enhance binding affinity to certain receptors, potentially modulating signaling pathways that lead to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that the compound can significantly inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values suggest potent activity comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that it may possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with potential applications in treating infections caused by resistant strains .

Study 1: Anticancer Efficacy

A study conducted on several cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The results indicated an IC50 value below that of doxorubicin, a commonly used chemotherapeutic agent, suggesting superior efficacy in certain contexts .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| MCF7 (Breast) | <0.5 | 0.8 |

| HT29 (Colon) | <0.3 | 0.6 |

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains, including MRSA and E. faecalis. The results demonstrated effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | 1.0 |

| E. faecalis | 0.5 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Start with 2-amino-4-(pyridin-3-yl)thiazole as the core intermediate. React with 2-(methylsulfonyl)benzoyl chloride in methanol under reflux (60–70°C) for 6–8 hours. Use triethylamine as a catalyst to neutralize HCl byproducts .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product purity via HPLC (C18 column, acetonitrile/water gradient) .

- Optimize yield (typically 60–75%) by adjusting solvent polarity (e.g., DMF for sluggish reactions) and maintaining inert nitrogen atmospheres to prevent oxidation of the thiazole ring .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm the presence of the methylsulfonyl group (δ ~3.3 ppm for CH3, singlet) and pyridinyl-thiazole protons (δ 7.5–8.9 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 386.08) and isotopic patterns to rule out impurities .

- Elemental Analysis : Ensure C, H, N, S content matches theoretical values (e.g., C: 52.7%, H: 3.8%, N: 12.2%, S: 14.7%) .

Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?

- Solubility Profile :

- Poor aqueous solubility (logP ~2.8) due to the hydrophobic benzamide and thiazole moieties. Use DMSO for stock solutions (10–20 mM) and dilute in PBS (pH 7.4) for in vitro assays .

- For crystallography, employ solvent mixtures (e.g., dichloromethane/methanol 1:1) to grow single crystals .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s bioactivity compared to analogs with alternative substituents?

- Structure-Activity Relationship (SAR) :

- The methylsulfonyl group enhances electrophilicity, improving binding to cysteine residues in target enzymes (e.g., kinases). Compare with analogs lacking this group (e.g., unsubstituted benzamides) via enzymatic inhibition assays (IC50 reduction by ~40%) .

- Use molecular docking (AutoDock Vina) to demonstrate hydrogen bonding between the sulfonyl oxygen and active-site residues (e.g., Lys123 in EGFR kinase) .

Q. What strategies are effective in resolving contradictory data from in vitro vs. in vivo efficacy studies?

- Troubleshooting Framework :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid clearance issues. Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust dosing regimens. High albumin binding (>90%) may reduce free drug concentration in vivo .

Q. How can researchers validate the hypothesized mechanism of action involving thiazole-mediated kinase inhibition?

- Experimental Design :

- Perform kinase profiling (Eurofins KinaseProfiler™) against a panel of 100+ kinases. Prioritize hits with >50% inhibition at 1 µM.

- Validate via CRISPR-mediated knockout of target kinases in cell lines (e.g., HeLa). Rescue experiments (wild-type kinase transfection) confirm on-target effects .

- Use phospho-specific antibodies in Western blotting to track downstream signaling (e.g., ERK phosphorylation) .

Q. What are the best practices for synthesizing isotopically labeled analogs (e.g., 13C/15N) for metabolic tracing studies?

- Synthetic Protocol :

- Introduce 13C labels at the benzamide carbonyl via reaction with 13C-enriched potassium cyanide in a Strecker synthesis .

- For 15N labeling, use 15N-thiourea during thiazole ring formation (condensation with α-bromoketones) .

- Confirm isotopic incorporation via LC-MS/MS with selected reaction monitoring (SRM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.